5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(4-methoxybenzyl)pyrimidine-4-carboxamide
Description
5-Chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(4-methoxybenzyl)pyrimidine-4-carboxamide (hereafter referred to as Compound A) is a pyrimidine-based small molecule characterized by three key substituents:
- 4-Fluorobenzylsulfanyl moiety: Introduces lipophilicity and metabolic stability due to the sulfur linkage and fluorine atom.
- 4-Methoxybenzyl carboxamide: Provides hydrogen-bonding capacity and modulates solubility.
Properties
Molecular Formula |
C20H17ClFN3O2S |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
5-chloro-2-[(4-fluorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H17ClFN3O2S/c1-27-16-8-4-13(5-9-16)10-23-19(26)18-17(21)11-24-20(25-18)28-12-14-2-6-15(22)7-3-14/h2-9,11H,10,12H2,1H3,(H,23,26) |
InChI Key |
YJCMQJWUZIASLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Chloropyrimidine Core Synthesis
The 5-chloropyrimidine intermediate is synthesized from 4-chloro-3-hydroxy-2(5H)-furanone via a formamide-mediated cyclization reaction. This method, adapted from patent EP0029282B1, involves refluxing the furanone derivative with excess formamide (5:1 molar ratio) at 180–185°C under inert conditions. Boric anhydride (B₂O₃) is used as a catalyst to enhance reaction efficiency, achieving yields of 38–43% after recrystallization.
Key reaction :
Sulfanyl Group Introduction
The sulfanyl moiety is introduced via nucleophilic substitution at the pyrimidine’s C2 position. 4-Fluorobenzyl mercaptan reacts with 5-chloropyrimidine-4-carboxylic acid chloride in tetrahydrofuran (THF) under basic conditions (K₂CO₃, 60°C, 12 hours). This step achieves 65–72% yield, with purity >95% after column chromatography.
Reagent table :
| Component | Role | Quantity (mmol) |
|---|---|---|
| 5-Chloropyrimidine-4-acid chloride | Electrophile | 10.0 |
| 4-Fluorobenzyl mercaptan | Nucleophile | 12.0 |
| K₂CO₃ | Base | 15.0 |
| THF | Solvent | 50 mL |
Carboxamide Formation
The carboxylic acid is converted to the carboxamide by coupling with 4-methoxybenzylamine. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM), the reaction proceeds at room temperature for 24 hours. Yields range from 75–82%, with final purification via recrystallization in heptane.
Reaction Conditions and Optimization
Temperature and Solvent Effects
-
Cyclization step : Elevated temperatures (180–185°C) are critical for ring closure but risk decomposition. Formamide acts as both solvent and reactant, ensuring high conversion rates.
-
Sulfanyl substitution : Polar aprotic solvents (THF, DMF) enhance nucleophilicity, while K₂CO₃ maintains pH >9 to deprotonate the thiol.
-
Amide coupling : EDC/HOBt in DCM minimizes side reactions like epimerization.
Catalysts and Additives
-
Boric anhydride : Accelerates furanone-to-pyrimidine conversion by stabilizing transition states.
-
EDC/HOBt : Facilitates carbodiimide-mediated coupling without racemization.
Industrial Production Methods
Scalable synthesis employs continuous flow reactors for the cyclization step, reducing reaction time from 8 hours (batch) to 2 hours. Key parameters:
Post-reaction extraction uses chloroform/water biphasic systems, with automated pH adjustment to 7–8 for optimal phase separation.
Purification and Isolation
Recrystallization
Final product purity (>99%) is achieved via heptane recrystallization:
Chromatography
Intermediate purification employs silica gel chromatography with ethyl acetate/hexane (3:7). Retention factor (Rf) values:
-
Sulfanyl intermediate: 0.45
-
Carboxamide product: 0.32
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch cyclization | 38 | 95 | Moderate |
| Flow cyclization | 41 | 97 | High |
| Conventional coupling | 75 | 98 | High |
Flow reactors improve yield and consistency, while EDC/HOBt coupling remains the gold standard for amide bond formation.
Challenges and Mitigation Strategies
-
Byproduct formation : Oxidative byproducts (e.g., sulfones) are minimized using nitrogen atmospheres during sulfanyl substitution.
-
Low solubility : THF co-solvents (10% DMSO) enhance intermediate solubility during coupling.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(4-methoxybenzyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research has indicated that compounds similar to 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(4-methoxybenzyl)pyrimidine-4-carboxamide exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer. The compound's structure allows it to interact with specific molecular targets involved in cancer progression, potentially leading to apoptosis in malignant cells .
- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, showing effectiveness against certain bacterial strains and fungi .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, making it useful for creating more complex molecules in pharmaceutical development.
Case Studies
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of derivatives related to this compound against human cancer cell lines. It was found that modifications to the structure significantly influenced the potency of the compounds, with certain derivatives exhibiting enhanced activity compared to standard chemotherapeutics .
- Antimicrobial Evaluation : Another research project focused on synthesizing a series of compounds based on the pyrimidine structure and testing their antimicrobial efficacy against a range of pathogens. Results indicated that some derivatives had comparable or superior activity to conventional antibiotics like penicillin .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Anticancer Activity | Exhibits cytotoxic effects against various cancer cell lines; potential for apoptosis induction |
| Anti-inflammatory Effects | Modulates inflammatory pathways; potential therapeutic use in inflammatory diseases |
| Antimicrobial Activity | Effective against certain bacterial strains and fungi; potential for developing new antibiotics |
| Organic Synthesis | Serves as a building block for synthesizing complex pharmaceuticals |
Mechanism of Action
The mechanism of action of 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(4-methoxybenzyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pyrimidine core is a common scaffold in medicinal chemistry. Substituent variations significantly influence pharmacological properties:
Key Observations :
Biological Activity
The compound 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(4-methoxybenzyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the Pyrimidine Core : Achieved through cyclization reactions.
- Chlorination : Introduction of the chloro group using reagents like thionyl chloride.
- Sulfonylation : Attachment of the sulfanyl group through sulfonyl chlorides.
- Coupling Reactions : Such as Suzuki-Miyaura coupling to attach the benzyl groups.
Anticancer Properties
Research indicates that derivatives of pyrimidine, including our compound of interest, exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, with IC50 values often in the nanomolar range, indicating potent bioactivity against cancer cells .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. In vitro studies reported IC50 values comparable to established anti-inflammatory drugs like celecoxib, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Activity
Compounds with similar structures have been evaluated for antimicrobial activity, showing effectiveness against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic enzymes .
The biological mechanisms underlying the activity of this compound involve interactions with specific molecular targets such as enzymes and receptors. This leads to modulation of biochemical pathways critical for cell proliferation and inflammation .
Case Studies and Research Findings
| Study | Findings | Methodology |
|---|---|---|
| Kumar et al. (2009) | Demonstrated potent anticancer activity against L1210 leukemia cells | In vitro cell proliferation assays |
| Zhang et al. (2014) | Reported anti-inflammatory effects in carrageenan-induced edema models | Animal studies measuring paw swelling |
| El-Din et al. (2015) | Evaluated enzyme inhibitory effects on acetylcholinesterase | In vitro enzyme assays |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(4-methoxybenzyl)pyrimidine-4-carboxamide, and how can reaction conditions be standardized?
- Methodology : Multi-step synthesis involving Suzuki-Miyaura coupling (for pyrimidine core functionalization) and sulfanyl group introduction via nucleophilic substitution. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent selection (DMF or THF), and temperature control (60–80°C). Purity is ensured via column chromatography and HPLC (>98% purity) .
- Challenges : Competing side reactions (e.g., over-oxidation of sulfanyl groups) require strict inert atmosphere (N₂/Ar) and stoichiometric monitoring .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using 2D-COSY and HSQC to distinguish methoxybenzyl (δ 3.8 ppm) and fluorobenzyl (δ 4.3 ppm) groups.
- HRMS : Confirm molecular weight (C₂₀H₁₈ClFN₃O₂S) with <2 ppm error .
Q. What initial biological screening assays are appropriate for evaluating its bioactivity?
- Approach :
- Antimicrobial : Broth microdilution (MIC against Gram+/Gram– bacteria, fungi) .
- Enzyme inhibition : Fluorescence-based assays targeting bacterial acps-pptase or human kinases .
- Controls : Use known inhibitors (e.g., staurosporine for kinases) and solvent controls (DMSO <1% v/v) .
Advanced Research Questions
Q. How do computational methods (DFT, molecular docking) explain its structure-activity relationships (SAR)?
- Methodology :
- DFT : Optimize geometry at B3LYP/6-31G* level to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic sites .
- Docking : Use AutoDock Vina to predict binding to bacterial acps-pptase (PDB: 3VSI). Key interactions: Fluorobenzyl group with hydrophobic pockets; pyrimidine carboxamide with catalytic residues .
- Validation : Compare docking scores with experimental IC₅₀ values to refine SAR .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Case Study : Discrepancies in MIC values against S. aureus (e.g., 2 µg/mL vs. 8 µg/mL) may arise from assay conditions (pH, inoculum size).
- Resolution :
- Standardize assay protocols (CLSI guidelines).
- Use isogenic mutant strains to confirm target specificity (e.g., acps-pptase knockout) .
- Validate membrane permeability via logP calculations (cLogP ~3.5) and efflux pump inhibition assays .
Q. How can X-ray crystallography address challenges in structural elucidation of polymorphs?
- Methodology : Grow single crystals via slow evaporation (solvent: DCM/hexane). Resolve structures at 0.8 Å resolution to identify polymorphic variations (e.g., hydrogen-bonding networks between carboxamide and methoxy groups) .
- Challenges : Fluorine atoms cause weak diffraction; use synchrotron radiation for high-resolution data .
Q. What advanced analytical techniques quantify metabolic stability in hepatic microsomes?
- Protocol :
- Incubate compound with rat/human liver microsomes (37°C, NADPH regeneration system).
- Monitor degradation via LC-MS/MS (MRM transitions for parent ion and metabolites).
- Identify metabolic hotspots (e.g., sulfanyl group oxidation to sulfoxide) using high-resolution MS/MS .
Methodological Resources
- Synthetic Protocols : Refer to PubChem’s depositions for analogous pyrimidine-carboxamides (CID 1428327-31-4) .
- Crystallography : CCDC deposition guidelines for pyrimidine derivatives (e.g., CCDC 2059912) .
- Computational Tools : Open-source software (AutoDock, Gaussian) for SAR and docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
